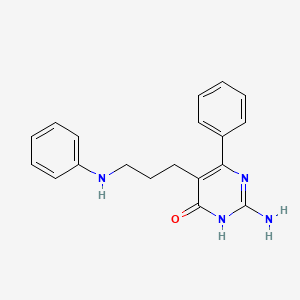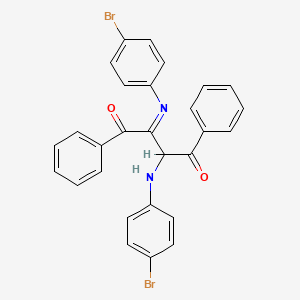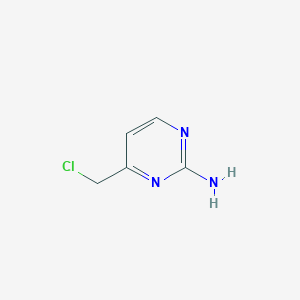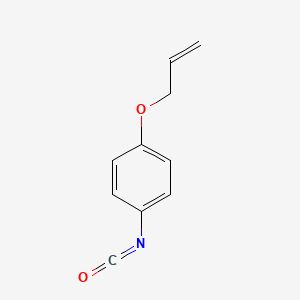
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one is a synthetic compound that has garnered interest due to its structural similarity to tetrahydrofolic acid analogs.
Preparation Methods
The synthesis of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with ethyl acetoacetate, which undergoes cyanoethylation, condensation with guanidine, and catalytic reduction to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tetrahydrofolic acid analogs.
Biology: The compound is investigated for its potential inhibitory effects on enzymes such as dihydrofolic reductase and thymidylate synthetase.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolic reductase and thymidylate synthetase by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
2-amino-5-(3-anilinopropyl)-6-(4-methylphenyl)-1H-pyrimidin-4-one: This compound has a methyl group on the phenyl ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Properties
CAS No. |
853-66-7 |
|---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-amino-5-(3-anilinopropyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N4O/c20-19-22-17(14-8-3-1-4-9-14)16(18(24)23-19)12-7-13-21-15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H3,20,22,23,24) |
InChI Key |
SCRJBOTXSNZXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)


![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)



![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)

